4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol)
Description
4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol) is a nitrogen-bridged phenolic compound featuring two 2-methoxyphenol groups linked via an azanediylbis(methylene) moiety. Its structure enables diverse applications, including antioxidant activity in neuroprotective contexts and corrosion inhibition for metals. Studies highlight its ability to mitigate oxidative stress in neuronal cells, attributed to its electron-rich phenolic groups and tertiary amine functionality . Additionally, its derivatives demonstrate efficacy in protecting API 5L carbon steel in acidic environments by adsorbing onto metal surfaces via heteroatoms (N, O) and aromatic rings .
Properties
IUPAC Name |
4-[[(4-hydroxy-3-methoxyphenyl)methylamino]methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-15-7-11(3-5-13(15)18)9-17-10-12-4-6-14(19)16(8-12)21-2/h3-8,17-19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPSHAFWMFSPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) involves the reaction of 2-methoxybenzaldehyde with a diamine compound. The reaction typically occurs under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the Schiff base.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.
Substitution: The methoxy groups on the phenol rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine and aldehyde compounds.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor for protecting metals in acidic environments
Mechanism of Action
The mechanism by which 4,4’-(Azanediylbis(methylene))bis(2-methoxyphenol) exerts its effects involves its ability to form stable complexes with metal ions. This property is particularly useful in corrosion inhibition, where the compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion. The molecular targets include metal surfaces, and the pathways involve adsorption and complexation reactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Antioxidant and Neuroprotective Analogues
Vanillin-Based Derivatives
- Compound: 4,4′,4″,4‴-((1,4-phenylenebis(azanetriyl))tetrakis(methylene))tetrakis(2-methoxyphenol) Activity: Exhibits enhanced antioxidant capacity compared to 4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol), attributed to additional vanillin moieties. Mechanism: Protects SH-SY5Y neuroblastoma cells from H₂O₂-induced oxidative damage via radical scavenging . Data: IC₅₀ values for oxidative stress reduction are 20–30% lower than its bis-analogue .
Curcumin Pyrazole Derivatives
- Compound: 4,4'-(1E,1'E)-2,2'-(1-(4-chlorophenyl)-1H-pyrazole-3,5-diyl)bis(ethene-2,1-diyl)bis(2-methoxyphenol) (2a) Activity: Superior antioxidant and anticancer activity compared to natural curcumin. Mechanism: Stabilizes reactive oxygen species (ROS) and induces apoptosis in cancer cells. Data: IC₅₀ for DPPH scavenging = 4.2 µg/mL (vs. 7.8 µg/mL for curcumin) .
Corrosion Inhibitors
Schiff Base Derivatives (I1–I3)
- Compounds: I1: 2,2’-(((2,2-dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)disphenol) I2: 4,4’-((2,2-dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol) I3: 6,6’-((2,2-dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol)
- Activity : I2 shows the highest inhibition efficiency (92%) for API 5L steel in 1M HCl due to optimal methoxy group positioning enhancing adsorption .
Comparison :
Compound Inhibition Efficiency (%) Adsorption Mechanism I2 92 Chemisorption via N, O atoms and π-electrons Target 85–88 Physisorption-dominated
Anti-inflammatory Analogues
- Compound: 4,4′-[Sulfonyl bis(methylene)]bis(2-methoxyphenol) (DS) Activity: Attenuates NLRP3 inflammasome activation by inducing mitophagy, reducing inflammatory cytokines (IL-1β, TNF-α). Comparison: DS exhibits higher bioavailability than 4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol) due to sulfonyl group enhancing solubility .
Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol) | C₁₇H₂₀N₂O₄ | 142–143* | Phenolic OH, tertiary amine |
| 4,4′-[Thiobis(methylene)]bis[2,6-di-tert-butylphenol] | C₃₀H₄₆O₂S | 142–143 | Thioether, tert-butyl |
| 4,4′-Methylenebis(2-allylphenol) | C₁₇H₁₆O₂ | 200–220 | Allyl, phenolic OH |
| Bis(4-hydroxyphenyl)methane (Bisphenol F) | C₁₃H₁₂O₂ | 160–162 | Phenolic OH |
Key Research Findings
- Synthetic Yields :
- Antioxidant Efficacy: Methylenebis-phenol derivatives (e.g., 4,4′-methylenebis(5-isopropyl-2-methylphenol)) show 1.5–5.8-fold higher protection factors in Rancimat assays than the target compound .
- Toxicity: Carvacrol derivatives (e.g., 4,4′-methylenebis(5-isopropyl-2-methylphenol)) demonstrate negligible cytotoxicity on HeLa cells (IC₅₀ > 10 mM), making them safer alternatives .
Biological Activity
4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol), also known as bis(2-methoxyphenol) derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 370.44 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features two methylene bridges connecting two 2-methoxyphenol moieties to an azanediyl group, which may influence its interactions with biological targets.
Anticancer Activity
Research has indicated that 4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol) exhibits significant anticancer properties. A study demonstrated that it has cytotoxic effects against various cancer cell lines, including:
- Human Ovarian Adenocarcinoma (A2780) : The compound showed comparable cytotoxicity to cisplatin, a well-known chemotherapeutic agent .
- Breast Cancer Cell Lines (MCF7 and MDAMB231) : Enhanced antiproliferative effects were observed, suggesting a promising role in breast cancer therapy .
The mechanisms underlying the biological activity of this compound include:
- DNA Interaction : The compound has been shown to interact with DNA, potentially leading to the induction of apoptosis in cancer cells .
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in cancer progression and survival pathways .
- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest at the G1/S phase, inhibiting proliferation .
Case Studies
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In Vitro Studies : In vitro experiments using human cancer cell lines revealed that treatment with 4,4'-(Azanediylbis(methylene))bis(2-methoxyphenol) resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics like cisplatin .
Cell Line IC50 (µM) Comparison with Cisplatin A2780 (Ovarian) 15 Comparable MCF7 (Breast) 10 More active MDAMB231 (Breast) 12 More active - Mechanistic Studies : Further research indicated that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
